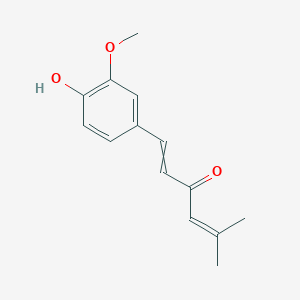
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or atomic chlorine in the presence of oxygen can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield formic acid, maleic acid, and other unidentified products .
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for complex compounds and building blocks for biologically active heterocyclic molecules . The compound’s effects are mediated through its ability to inhibit specific enzymes or interact with cellular receptors, leading to the desired biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, widely used in the pharmaceutical and cosmetic industries.
5-Hydroxy-2-(5H)-furanone: Known for its high reactivity and use in organic synthesis.
Uniqueness
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90376-15-1 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
5-hydroxy-2-(phenoxymethyl)pyran-4-one |
InChI |
InChI=1S/C12H10O4/c13-11-6-10(16-8-12(11)14)7-15-9-4-2-1-3-5-9/h1-6,8,14H,7H2 |
Clave InChI |
JSSMKIDTDSEMER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC(=O)C(=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



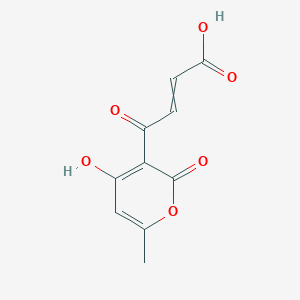
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
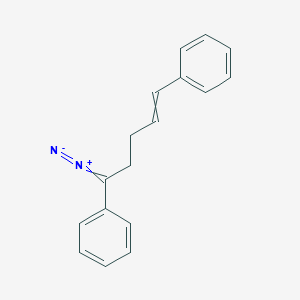

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
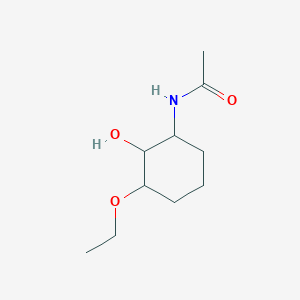
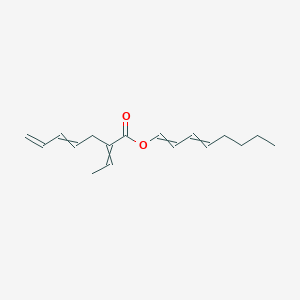

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)
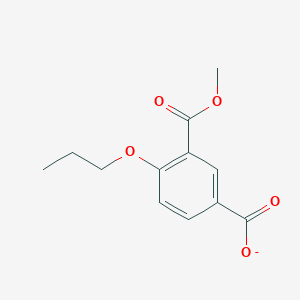
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
